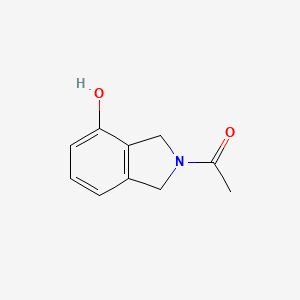
4-Imino-5-methylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position, making it a unique derivative of imidazole. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one can be achieved through several methods. One common approach involves the reaction of dimethyl sulfate with methyl ketone under controlled conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2,5-dione derivatives, while substitution reactions can produce a wide range of functionalized imidazoles .
Scientific Research Applications
4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4,5-Dihydro-2-methyl-1H-imidazole: This compound lacks the amino group at the 4-position, making it less reactive in certain biological contexts.
2-Methylimidazole: This compound has a similar structure but lacks the dihydro and amino functionalities, resulting in different chemical and biological properties.
Uniqueness: 4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is unique due to the presence of both an amino group and a methyl group, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
4-amino-5-methyl-1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c1-2-3(5)7-4(8)6-2/h2H,1H3,(H3,5,6,7,8) |
InChI Key |
HGHGYCVXQBIEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13249117.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13249120.png)
![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol](/img/structure/B13249125.png)

![3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13249140.png)
![1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B13249143.png)
amine](/img/structure/B13249149.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine](/img/structure/B13249162.png)

![2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13249173.png)

![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)
amine](/img/structure/B13249196.png)
